molecular formula C17H18N2O2 B5875438 2-[(4-phenylbutanoyl)amino]benzamide

2-[(4-phenylbutanoyl)amino]benzamide

Cat. No. B5875438
M. Wt: 282.34 g/mol
InChI Key: TXYOLADELBIHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-phenylbutanoyl)amino]benzamide, also known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA belongs to the class of amides and is commonly used as a research tool in various biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of 2-[(4-phenylbutanoyl)amino]benzamide is not fully understood, but it is believed to involve the stabilization of misfolded proteins and the modulation of enzyme activity. 2-[(4-phenylbutanoyl)amino]benzamide has been shown to interact with the hydrophobic regions of misfolded proteins, preventing their aggregation and promoting their correct folding. 2-[(4-phenylbutanoyl)amino]benzamide has also been shown to inhibit the activity of HDACs and proteasomes, leading to changes in gene expression and protein degradation.
Biochemical and Physiological Effects:
2-[(4-phenylbutanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to improve the folding and trafficking of misfolded proteins, leading to their increased activity and function. 2-[(4-phenylbutanoyl)amino]benzamide has also been shown to modulate the activity of enzymes involved in gene expression and protein degradation, leading to changes in cellular processes such as cell cycle regulation and apoptosis. Furthermore, 2-[(4-phenylbutanoyl)amino]benzamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.

Advantages and Limitations for Lab Experiments

2-[(4-phenylbutanoyl)amino]benzamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its high yield and purity make it suitable for various biochemical and physiological experiments. 2-[(4-phenylbutanoyl)amino]benzamide is also relatively stable and can be stored for extended periods without significant degradation. However, 2-[(4-phenylbutanoyl)amino]benzamide has some limitations. It is not very soluble in water, which may limit its use in aqueous solutions. Furthermore, 2-[(4-phenylbutanoyl)amino]benzamide has some potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 2-[(4-phenylbutanoyl)amino]benzamide. One area of interest is the development of 2-[(4-phenylbutanoyl)amino]benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the therapeutic potential of 2-[(4-phenylbutanoyl)amino]benzamide for various diseases, including cystic fibrosis and Alzheimer's disease. Furthermore, the mechanism of action of 2-[(4-phenylbutanoyl)amino]benzamide is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Overall, 2-[(4-phenylbutanoyl)amino]benzamide is a promising research tool with potential therapeutic applications, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of 2-[(4-phenylbutanoyl)amino]benzamide involves the reaction between 4-phenylbutyric acid and 2-aminobenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the product is purified by recrystallization. The yield of 2-[(4-phenylbutanoyl)amino]benzamide is usually high, and the purity can be confirmed by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

2-[(4-phenylbutanoyl)amino]benzamide has been extensively used as a research tool in various biochemical and physiological experiments. It has been shown to inhibit the aggregation of misfolded proteins, including cystic fibrosis transmembrane conductance regulator (CFTR) and amyloid beta peptide, which are associated with various diseases such as cystic fibrosis and Alzheimer's disease. 2-[(4-phenylbutanoyl)amino]benzamide has also been used to modulate the activity of enzymes such as histone deacetylases (HDACs) and proteasomes, which are involved in the regulation of gene expression and protein degradation, respectively.

properties

IUPAC Name

2-(4-phenylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c18-17(21)14-10-4-5-11-15(14)19-16(20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYOLADELBIHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.